

# Vactosertib Clinical Trials: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vactosertib, a potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

## Performance Comparison of Vactosertib in Clinical Trials

Vactosertib has been evaluated in multiple clinical trials across a range of malignancies, primarily in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety outcomes from these studies, comparing them with relevant alternative treatments.

## Table 1: Vactosertib in Relapsed/Refractory Multiple Myeloma



| Treatment<br>Arm                                             | Clinical<br>Trial                    | N    | Overall<br>Response<br>Rate (ORR) | 6-Month Progressio n-Free Survival (PFS-6)           | Key Grade<br>≥3 Adverse<br>Events                                                         |
|--------------------------------------------------------------|--------------------------------------|------|-----------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Vactosertib +<br>Pomalidomid<br>e                            | NCT0314398<br>5 (Phase Ib)<br>[1][2] | 15   | Not Reported                      | 80%[2]                                               | Renal failure (1 patient), hematologic AE (3 patients)[1]                                 |
| Pomalidomid<br>e (Historical<br>Control)                     | Richardson et al., 2014              | -    | Not Reported                      | 20%[2]                                               | Not<br>Applicable                                                                         |
| Pomalidomid e + Corticosteroid s (Historical Control)        | Richardson et<br>al., 2014           | -    | Not Reported                      | 40%[2]                                               | Not<br>Applicable                                                                         |
| Pomalidomid<br>e +<br>Dexamethaso<br>ne (Doublet<br>Regimen) | Meta-analysis<br>(31 trials)[3]      | 4776 | 33.3% (95%<br>CI: 27-39%)         | Median PFS:<br>8.29 months<br>(95% CI:<br>7.27-9.31) | Neutropenia (41%), Anemia (20%), Pneumonia (14%), Infection/Febr ile Neutropenia (14%)[3] |

**Table 2: Vactosertib in Advanced Desmoid Tumors** 



| Treatment<br>Arm          | Clinical<br>Trial                      | N  | Objective<br>Response<br>Rate (ORR) | 1-Year<br>Progressio<br>n-Free Rate<br>(PFR) | Key Grade<br>≥3 Adverse<br>Events                  |
|---------------------------|----------------------------------------|----|-------------------------------------|----------------------------------------------|----------------------------------------------------|
| Vactosertib +<br>Imatinib | NCT0380208<br>4 (Phase<br>lb/II)[4][5] | 27 | 25.9%[4][5]                         | 81.0%[4][5]                                  | Neutropenia<br>(22.2%),<br>Anemia<br>(18.5%)[4][5] |
| Imatinib<br>Monotherapy   | Fayette et al.,<br>2007                | 40 | PR: 8%, CR:<br>2%                   | 2-Year PFS:<br>55%                           | Not specified in abstract[6]                       |

Table 3: Vactosertib in PD-L1 Positive Non-Small Cell Lung Cancer (NSCLC)



| Treatme<br>nt Arm                   | Patient<br>Subgro<br>up | Clinical<br>Trial  | N  | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Median<br>Overall<br>Survival<br>(mOS) | Median Progres sion- Free Survival (mPFS) | Key<br>Grade<br>≥3<br>Adverse<br>Events                                   |
|-------------------------------------|-------------------------|--------------------|----|---------------------------------------------|----------------------------------------|-------------------------------------------|---------------------------------------------------------------------------|
| Vactosert<br>ib +<br>Durvalum<br>ab | PD-L1<br>≥25%           | Phase<br>lb/lla[7] | 24 | 45.8%<br>(95% CI:<br>25.6–<br>67.2)         | 41.9<br>months<br>(95% CI:<br>3.3-NE)  | 2.6<br>months<br>(95% CI:<br>1.0–11.1)    | Interstitial lung disease (6.7%), Toxic epiderma I necrolysi s (3.3%) [7] |
| Vactosert<br>ib +<br>Durvalum<br>ab | PD-L1<br><25%           | Phase<br>lb/lla[7] | 36 | 22.2%<br>(95% CI:<br>10.1–<br>39.2)         | 11.2<br>months<br>(95% CI:<br>5.8-NE)  | 3.0<br>months<br>(95% CI:<br>1.8–5.6)     | Itching (38.5%), Skin rash (34.6%) - No Grade ≥3 reported for these[8]    |

**Table 4: Vactosertib in Metastatic Pancreatic Cancer** (Second-Line)



| Treatment<br>Arm                      | Clinical<br>Trial               | N         | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR)    | Median Progressio n-Free Survival (mPFS)           |
|---------------------------------------|---------------------------------|-----------|-------------------------------------|-------------------------------------|----------------------------------------------------|
| Vactosertib +<br>FOLFOX               | NCT0366683<br>2 (Phase lb)      | 13 (DL 1) | 23.1%                               | 61.5%                               | 5.6 months<br>(95% CI:<br>2.27–8.93)               |
| FOLFIRINOX<br>(vs. other<br>regimens) | Meta-analysis<br>(6 studies)[9] | 858       | HR: 0.43<br>(95% CI:<br>0.23, 0.80) | HR: 0.71<br>(95% CI:<br>0.58, 0.88) | HR: 0.68<br>(95% CI:<br>0.52, 0.89)                |
| FOLFIRI (vs.<br>FOLFOX)               | Retrospective<br>analysis[10]   | 20        | Not Reported                        | Not Reported                        | 3 months (95% CI: 3-4) - No significant difference |
| FOLFOX (vs.<br>FOLFIRI)               | Retrospective<br>analysis[10]   | 11        | Not Reported                        | Not Reported                        | 3 months (95% CI: 3-4) - No significant difference |

Table 5: Vactosertib in Recurrent, Refractory, or

**Progressive Osteosarcoma** 

| Treatment<br>Arm           | Clinical<br>Trial            | N<br>(evaluable) | Objective<br>Response<br>Rate (ORR) | Median<br>Overall<br>Survival<br>(mOS) | Median Progressio n-Free Survival (mPFS) |
|----------------------------|------------------------------|------------------|-------------------------------------|----------------------------------------|------------------------------------------|
| Vactosertib<br>Monotherapy | NCT0558864<br>8 (Phase I/II) | 11               | 36.4% (95%<br>CI: 10.9–<br>69.2)    | 6.8 months<br>(95% CI: 2.4-<br>NE)     | 1.9 months<br>(95% CI: 1.2-<br>NE)       |



### **Experimental Protocols**

This section details the methodologies for key experiments cited in the Vactosertib clinical trials.

### **RECIST 1.1 for Tumor Response Evaluation**

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized methodology for assessing tumor response in clinical trials.[11]

- Baseline Assessment:
  - Target Lesions: Up to five of the largest, most reproducible lesions are selected as target lesions, with a maximum of two per organ. The longest diameter (LD) of each is measured.
  - Non-Target Lesions: All other lesions are identified as non-target lesions and are assessed qualitatively.
- Follow-up Assessment:
  - The LD of all target lesions is measured at each follow-up. The sum of the LDs is calculated and compared to the baseline sum.
  - Non-target lesions are assessed for unequivocal progression.
- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of the LD of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of the LD of target lesions,
     or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.



### Pharmacokinetic (PK) Analysis

Pharmacokinetic studies in Phase I trials of Vactosertib aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.

- Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to capture the drug's concentration-time profile.[12]
- Bioanalytical Method: Drug concentrations in plasma are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis:
  - Non-compartmental analysis (NCA): Used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).[13]
  - Population PK modeling: May be used to identify sources of variability in drug exposure among patients.[14]

### PD-L1 Immunohistochemistry (IHC) Testing

In the Vactosertib trial for NSCLC, PD-L1 expression was a key biomarker.

- Assay: The specific antibody clone and staining platform are crucial for reproducibility. For
  instance, the Dako 22C3 pharmDx assay is used for pembrolizumab, while the Ventana
  SP263 assay is used for durvalumab.[15][16]
- Scoring:
  - Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[17]
  - Interpretation: Different clinical trials may use different TPS cut-offs to define PD-L1 positivity (e.g., ≥1%, ≥50%).[15]
- Sample Handling: Proper tissue fixation and processing are critical for accurate PD-L1 assessment. Cytology samples may be used if validated.[18]



# Mandatory Visualizations TGF-β Signaling Pathway

The transforming growth factor-beta (TGF- $\beta$ ) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of tumor progression in later stages.[19][20] Vactosertib targets the TGF- $\beta$  type I receptor (ALK5), inhibiting the downstream signaling cascade.[2]



Click to download full resolution via product page

Caption: The canonical TGF-β signaling pathway and the mechanism of action of Vactosertib.

### Clinical Trial Workflow for a Phase Ib/II Study

The following diagram illustrates a typical workflow for a Phase Ib/II clinical trial, such as those conducted for Vactosertib.





Click to download full resolution via product page

Caption: A generalized workflow for a Phase Ib/II clinical trial.



### **RECIST 1.1 Assessment Workflow**

This diagram outlines the decision-making process for assessing tumor response according to RECIST 1.1 criteria.



Click to download full resolution via product page

Caption: Decision workflow for tumor response assessment using RECIST 1.1.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Vactosertib plus pomalidomide without corticosteroids for relapsed multiple myeloma [multiplemyelomahub.com]
- 3. Pomalidomide combined with dexamethasone for the treatment of relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Efficacy and safety of FOLFIRINOX as second-line chemotherapy for advanced pancreatic cancer after gemcitabine-based therapy: A systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. datapharmaustralia.com [datapharmaustralia.com]
- 13. Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Pharmacometrics in Phase 1 Studies Simulations Plus [simulationsplus.com]
- 15. Current PD-L1 immunohistochemistry for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]



- 16. PD-L1 immunohistochemistry in patients with non-small cell lung cancer Jotatsu Journal of Thoracic Disease [jtd.amegroups.org]
- 17. PD-L1 Testing in Non-small Cell Lung Cancer: Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 18. ilcn.org [ilcn.org]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Vactosertib Clinical Trials: A Meta-Analysis and Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607394#meta-analysis-of-vactosertib-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com